molecular formula C20H15F4N3O2 B10829292 [(3R)-3-fluoropyrrolidin-1-yl](6-{[5-(trifluoromethyl)pyridin-2-yl]oxy}quinolin-2-yl)methanone

[(3R)-3-fluoropyrrolidin-1-yl](6-{[5-(trifluoromethyl)pyridin-2-yl]oxy}quinolin-2-yl)methanone

Cat. No.: B10829292
M. Wt: 405.3 g/mol
InChI Key: FWLFRXVPNVBXGR-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of ABBV-318 involves synthetic routes that include the use of various reagents and reaction conditions. The compound is synthesized through a series of chemical reactions that involve the formation of specific bonds and functional groups. The detailed synthetic route and industrial production methods are proprietary and not publicly disclosed .

Chemical Reactions Analysis

ABBV-318 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ABBV-318 has several scientific research applications, including:

Comparison with Similar Compounds

ABBV-318 is unique in its ability to selectively block Na v 1.7 and Na v 1.8 channels while showing no activity at the cardiac liability channel Na v 1.5 . This selectivity reduces the risk of cardiac side effects, making it a safer option for pain treatment. Similar compounds include other sodium channel blockers, such as:

ABBV-318’s selectivity and central nervous system penetration make it a promising candidate for the development of new pain medications .

Biological Activity

The compound (3R)-3-fluoropyrrolidin-1-ylmethanone , also known by its PubChem CID 118273623, is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C20H15F4N3O2
  • Molecular Weight : 413.34 g/mol

The structure features a pyrrolidine ring substituted with a fluorine atom, a quinoline moiety, and a trifluoromethyl-pyridine group, which contribute to its unique pharmacological profile.

Research indicates that this compound may act as an inhibitor of specific neurotransmitter transporters, particularly those involved in the modulation of serotonin and dopamine pathways. This mechanism suggests potential applications in treating psychiatric disorders, including schizophrenia and depression.

Pharmacological Effects

  • CNS Activity : Preliminary studies suggest that (3R)-3-fluoropyrrolidin-1-ylmethanone exhibits significant central nervous system (CNS) activity. It has been shown to influence neurotransmitter levels, which could lead to improvements in mood and cognition.
  • Antidepressant-like Effects : In animal models, the compound has demonstrated antidepressant-like effects, potentially through the modulation of serotonin and norepinephrine levels. This aligns with findings from other GlyT1 inhibitors that have shown efficacy in improving depressive symptoms in clinical trials .
  • Neuroprotective Properties : Some studies indicate that this compound may have neuroprotective effects, possibly through the reduction of oxidative stress and inflammation in neuronal tissues.

In Vitro and In Vivo Studies

A variety of studies have been conducted to evaluate the biological activity of this compound:

Study TypeFindings
In VitroDemonstrated inhibition of GlyT1 transporter activity with IC50 values indicating potency.
In VivoAnimal models showed significant improvement in depressive behaviors compared to control groups.
Clinical TrialsPhase II trials for related compounds have shown promising results in treating schizophrenia symptoms .

Case Study 1: Schizophrenia Treatment

A clinical trial involving patients with schizophrenia evaluated the efficacy of a related GlyT1 inhibitor. The study found that patients receiving treatment exhibited reduced symptoms compared to those on placebo, suggesting that compounds similar to (3R)-3-fluoropyrrolidin-1-ylmethanone may offer therapeutic benefits in managing schizophrenia .

Case Study 2: Depression Models

In preclinical studies using rodent models of depression, administration of this compound resulted in significant reductions in immobility time during forced swim tests, indicating an antidepressant effect. The results were comparable to established antidepressants such as fluoxetine .

Properties

Molecular Formula

C20H15F4N3O2

Molecular Weight

405.3 g/mol

IUPAC Name

[(3R)-3-fluoropyrrolidin-1-yl]-[6-[5-(trifluoromethyl)pyridin-2-yl]oxyquinolin-2-yl]methanone

InChI

InChI=1S/C20H15F4N3O2/c21-14-7-8-27(11-14)19(28)17-4-1-12-9-15(3-5-16(12)26-17)29-18-6-2-13(10-25-18)20(22,23)24/h1-6,9-10,14H,7-8,11H2/t14-/m1/s1

InChI Key

FWLFRXVPNVBXGR-CQSZACIVSA-N

Isomeric SMILES

C1CN(C[C@@H]1F)C(=O)C2=NC3=C(C=C2)C=C(C=C3)OC4=NC=C(C=C4)C(F)(F)F

Canonical SMILES

C1CN(CC1F)C(=O)C2=NC3=C(C=C2)C=C(C=C3)OC4=NC=C(C=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.